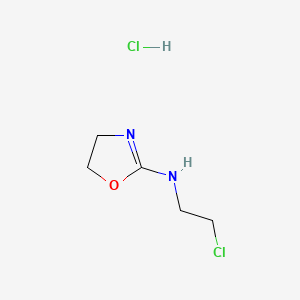![molecular formula C6H6BNO2 B13991861 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine CAS No. 906673-21-0](/img/structure/B13991861.png)
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine is a chemical compound with the molecular formula C6H6BNO2 and a molecular weight of 134.93 g/mol . This compound is part of the oxaborole family, which is characterized by the presence of a boron atom within a heterocyclic ring structure. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boronate esters.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its boron-containing structure.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine: Unique due to its specific ring structure and boron atom.
Boronic Acids: Similar in containing boron but differ in their functional groups and reactivity.
Boronate Esters: Share the boron atom but have different ester linkages and properties.
Uniqueness
This compound is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to form reversible covalent bonds with biological targets sets it apart from other boron-containing compounds .
Properties
CAS No. |
906673-21-0 |
|---|---|
Molecular Formula |
C6H6BNO2 |
Molecular Weight |
134.93 g/mol |
IUPAC Name |
1-hydroxy-3H-oxaborolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H6BNO2/c9-7-6-1-2-8-3-5(6)4-10-7/h1-3,9H,4H2 |
InChI Key |
PZKUQGQYWIYGFK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)

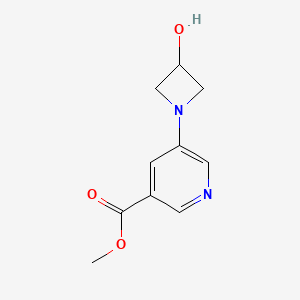

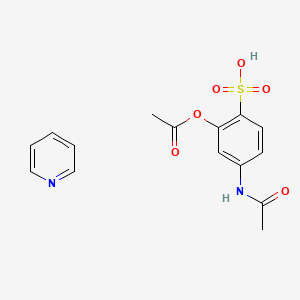
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)



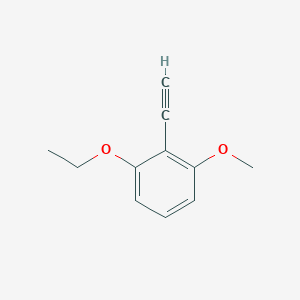
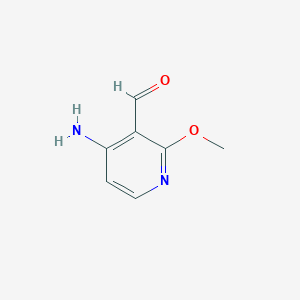

![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
